molecular formula C8H3F4IO B3043558 5'-Iodo-2',2,2,2-tetrafluoroacetophenone CAS No. 886502-65-4

5'-Iodo-2',2,2,2-tetrafluoroacetophenone

Cat. No.: B3043558
CAS No.: 886502-65-4
M. Wt: 318.01 g/mol
InChI Key: OWYSUKAOQKBZHE-UHFFFAOYSA-N
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Description

5’-Iodo-2’,2,2,2-tetrafluoroacetophenone is a chemical compound with the molecular formula C₈H₃F₄IO and a molecular weight of 318.01 g/mol . This compound is characterized by the presence of an iodine atom and four fluorine atoms attached to an acetophenone core. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Iodo-2’,2,2,2-tetrafluoroacetophenone typically involves the iodination of 2’,2,2,2-tetrafluoroacetophenone. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: While specific industrial production methods for 5’-Iodo-2’,2,2,2-tetrafluoroacetophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The iodine atom in 5’-Iodo-2’,2,2,2-tetrafluoroacetophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this is less frequently observed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, the major products can include azides, cyanides, or other substituted derivatives.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5’-Iodo-2’,2,2,2-tetrafluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Iodo-2’,2,2,2-tetrafluoroacetophenone involves its ability to participate in various chemical reactions due to the presence of reactive iodine and fluorine atoms. These atoms can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or synthetic chemistry.

Comparison with Similar Compounds

    2’,2,2,2-Tetrafluoroacetophenone: Lacks the iodine atom, making it less reactive in substitution reactions.

    5’-Bromo-2’,2,2,2-tetrafluoroacetophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5’-Chloro-2’,2,2,2-tetrafluoroacetophenone:

Uniqueness: 5’-Iodo-2’,2,2,2-tetrafluoroacetophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and makes it particularly useful in nucleophilic substitution reactions. This uniqueness allows for the synthesis of a wide range of derivatives that are not easily accessible using other similar compounds .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-5-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4IO/c9-6-2-1-4(13)3-5(6)7(14)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYSUKAOQKBZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233506
Record name 2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886502-65-4
Record name 2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886502-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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